molecular formula C24H19ClFN3 B11205476 4-(2-Chloro-6-fluorophenyl)-2-(4-ethylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

4-(2-Chloro-6-fluorophenyl)-2-(4-ethylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

Cat. No.: B11205476
M. Wt: 403.9 g/mol
InChI Key: OUZHDVSWCTVUDX-UHFFFAOYSA-N
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Description

This compound features a fused pyrimido[1,2-a]benzimidazole core substituted with a 2-chloro-6-fluorophenyl group at position 4 and a 4-ethylphenyl group at position 2. Such substitutions are strategically designed to modulate electronic, steric, and solubility properties, thereby influencing its bioactivity .

Pyrimidobenzimidazoles are structurally analogous to purine bases, enabling interactions with biological targets such as enzymes and nucleic acids.

Properties

Molecular Formula

C24H19ClFN3

Molecular Weight

403.9 g/mol

IUPAC Name

4-(2-chloro-6-fluorophenyl)-2-(4-ethylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C24H19ClFN3/c1-2-15-10-12-16(13-11-15)20-14-22(23-17(25)6-5-7-18(23)26)29-21-9-4-3-8-19(21)27-24(29)28-20/h3-14,22H,2H2,1H3,(H,27,28)

InChI Key

OUZHDVSWCTVUDX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(N3C4=CC=CC=C4N=C3N2)C5=C(C=CC=C5Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes::
  • Multicomponent Reaction (MCR): : CPB can be synthesized via a multicomponent reaction involving the condensation of 2-aminobenzimidazole, 2-chloro-6-fluoroaniline, and 4-ethylbenzaldehyde. The reaction proceeds under suitable conditions to form the fused heterocyclic structure.

  • Cyclization Reactions: : Various cyclization strategies, such as microwave-assisted or reflux conditions, have been explored to obtain CPB. These reactions often involve the use of Lewis acids or bases as catalysts.

Industrial Production:: Industrial-scale production methods for CPB are not widely documented. research laboratories and pharmaceutical companies have developed scalable synthetic routes based on the principles mentioned above.

Chemical Reactions Analysis

CPB undergoes several chemical reactions:

  • Oxidation: : CPB can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid. Oxidation typically occurs at the sulfur or nitrogen atoms in the heterocyclic rings.

  • Reduction: : Reduction of CPB can yield the corresponding dihydro derivative (removal of the double bond). Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : CPB can undergo nucleophilic substitution reactions at various positions. For example, halogen atoms can be replaced by other functional groups.

Major Products:: The major products depend on the specific reaction conditions and reagents used. Isolated derivatives may include dihydro-CPB, substituted CPB analogs, and oxidation products.

Scientific Research Applications

Pharmacological Activities

Benzimidazole derivatives, including the target compound, exhibit a wide range of biological activities:

  • Anticancer Activity : Studies have shown that certain benzimidazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated effectiveness against various cancer types by inducing apoptosis and inhibiting tumor growth through mechanisms such as the modulation of signaling pathways involved in cell cycle regulation and apoptosis .
  • Anti-inflammatory Effects : The compound has potential anti-inflammatory properties. Research indicates that related benzimidazole derivatives can suppress pro-inflammatory cytokines and inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
  • Antimicrobial Properties : Benzimidazole derivatives have been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. Some studies reported that these compounds exhibit significant antibacterial effects, suggesting their potential use in developing new antibiotics .

Case Studies

Several case studies highlight the efficacy of benzimidazole derivatives in clinical and preclinical settings:

  • Case Study 1 : A derivative similar to the target compound was evaluated for its anticancer properties in vitro. The study demonstrated that the compound inhibited cell proliferation in breast cancer cell lines significantly more than standard chemotherapeutic agents .
  • Case Study 2 : In a study focused on anti-inflammatory effects, a benzimidazole derivative was shown to reduce inflammation markers in animal models of arthritis, suggesting its potential as a therapeutic agent for inflammatory conditions .

Mechanism of Action

The exact mechanism of CPB’s effects depends on its specific application. It may interact with cellular receptors, enzymes, or DNA. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Key Observations :

  • Halogenation: The target compound’s 2-chloro-6-fluorophenyl group may confer greater metabolic stability and target affinity compared to non-halogenated analogs (e.g., VK-501 with phenyl groups) due to electron-withdrawing effects .

Antimicrobial Activity

  • 1,4-Dihydropyrimido[1,2-a]benzimidazole Derivatives (IVa–IVo) : Exhibited moderate activity against Gram-positive bacteria (e.g., S. aureus) but lower efficacy than standard drugs like ciprofloxacin. The presence of electron-withdrawing groups (e.g., nitro in VK-510) correlated with improved activity .
  • Target Compound : While untested, its chloro and fluoro substituents may enhance antimicrobial potency compared to derivatives with simpler substituents (e.g., VK-501 with phenyl groups) .

Anticancer Activity

  • Pyrimido[1,2-a]benzimidazole Derivatives (9, 14, 16): Demonstrated IC₅₀ values <10 µM against P388 leukemia and A549 lung carcinoma cells. Activity was linked to planar aromatic systems enabling DNA intercalation .
  • Target Compound : The ethylphenyl group may sterically hinder intercalation, but the chloro-fluorophenyl moiety could promote selective kinase inhibition, a hypothesis requiring validation .

Structure-Activity Relationship (SAR) Trends

Halogenation : Fluorine and chlorine atoms improve bioactivity by enhancing electrostatic interactions with targets (e.g., bacterial enzymes or cancer cell receptors) .

Aromatic Substitution : Bulky groups (e.g., ethylphenyl) may reduce solubility but increase target specificity .

Biological Activity

The compound 4-(2-Chloro-6-fluorophenyl)-2-(4-ethylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole is a member of the benzimidazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H17ClFN4C_{18}H_{17}ClFN_4 with a molecular weight of approximately 351.81 g/mol. The structural characteristics include a benzimidazole core fused with a pyrimidine ring, contributing to its pharmacological potential.

Biological Activity Overview

The biological activities of benzimidazole derivatives are extensive, covering various therapeutic areas such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The specific compound has shown promising results in several studies.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzimidazole exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against Gram-positive bacteria, indicating that modifications to the benzimidazole structure can enhance antibacterial activity .

Anticancer Properties

Benzimidazole derivatives have been recognized for their anticancer potential. Research indicates that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound's structure suggests it may interact with cellular targets involved in cancer progression.

Structure-Activity Relationship (SAR)

The SAR analysis of benzimidazole derivatives reveals that substituents on the aromatic rings significantly influence biological activity. For example:

  • Chloro and Fluoro Substituents : These halogens can enhance lipophilicity and biological activity by improving binding affinity to target proteins.
  • Alkyl Substituents : The presence of ethyl groups may contribute to increased hydrophobic interactions with biological membranes.

Pharmacological Studies

In vitro studies have assessed the pharmacological profiles of compounds structurally similar to this compound. These studies typically evaluate:

  • Cytotoxicity : Using assays like MTT and Ames tests to determine safety profiles.
  • Enzyme Inhibition : Investigating the inhibition of key enzymes such as cyclooxygenases (COX) and acetylcholinesterase (AChE), which are relevant in inflammation and neurodegenerative diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted the effectiveness of similar benzimidazole derivatives against resistant bacterial strains, suggesting a potential role in treating infections caused by antibiotic-resistant pathogens.
  • Anticancer Screening : Another research project focused on synthesizing a series of benzimidazole derivatives that exhibited potent activity against various cancer cell lines, with some compounds showing IC50 values in the nanomolar range against specific cancers.
  • Inflammation Models : Compounds were tested in animal models for their anti-inflammatory effects, demonstrating significant reductions in inflammatory markers.

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